Cas no 1094382-55-4 (2-(1-chloroethyl)-5-(2,4-dichlorophenyl)-1,3-oxazole)

1094382-55-4 structure
상품 이름:2-(1-chloroethyl)-5-(2,4-dichlorophenyl)-1,3-oxazole
2-(1-chloroethyl)-5-(2,4-dichlorophenyl)-1,3-oxazole 화학적 및 물리적 성질
이름 및 식별자
-
- 2-(1-chloroethyl)-5-(2,4-dichlorophenyl)oxazole
- 2-(1-chloroethyl)-5-(2,4-dichlorophenyl)-1,3-oxazole
-
- 인치: 1S/C11H8Cl3NO/c1-6(12)11-15-5-10(16-11)8-3-2-7(13)4-9(8)14/h2-6H,1H3
- InChIKey: IPLDDVLMUCMFHS-UHFFFAOYSA-N
- 미소: O1C(C2=CC=C(Cl)C=C2Cl)=CN=C1C(Cl)C
2-(1-chloroethyl)-5-(2,4-dichlorophenyl)-1,3-oxazole 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-117012-0.1g |
2-(1-chloroethyl)-5-(2,4-dichlorophenyl)-1,3-oxazole |
1094382-55-4 | 93% | 0.1g |
$248.0 | 2023-06-08 | |
AN HUI ZE SHENG Technology Co., Ltd. | CB000692820-5g |
2-(1-chloroethyl)-5-(2,4-dichlorophenyl)-1,3-oxazole |
1094382-55-4 | 95+% | 5g |
¥16108.00 | 2023-09-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1294577-250mg |
2-(1-Chloroethyl)-5-(2,4-dichlorophenyl)-1,3-oxazole |
1094382-55-4 | 98% | 250mg |
¥8649.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1294577-5g |
2-(1-Chloroethyl)-5-(2,4-dichlorophenyl)-1,3-oxazole |
1094382-55-4 | 98% | 5g |
¥43470.00 | 2024-08-09 | |
Enamine | EN300-117012-0.5g |
2-(1-chloroethyl)-5-(2,4-dichlorophenyl)-1,3-oxazole |
1094382-55-4 | 93% | 0.5g |
$557.0 | 2023-06-08 | |
Enamine | EN300-117012-10.0g |
2-(1-chloroethyl)-5-(2,4-dichlorophenyl)-1,3-oxazole |
1094382-55-4 | 93% | 10g |
$3069.0 | 2023-06-08 | |
Enamine | EN300-117012-2500mg |
2-(1-chloroethyl)-5-(2,4-dichlorophenyl)-1,3-oxazole |
1094382-55-4 | 93.0% | 2500mg |
$1399.0 | 2023-10-03 | |
Enamine | EN300-117012-100mg |
2-(1-chloroethyl)-5-(2,4-dichlorophenyl)-1,3-oxazole |
1094382-55-4 | 93.0% | 100mg |
$248.0 | 2023-10-03 | |
Enamine | EN300-117012-250mg |
2-(1-chloroethyl)-5-(2,4-dichlorophenyl)-1,3-oxazole |
1094382-55-4 | 93.0% | 250mg |
$353.0 | 2023-10-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1294577-50mg |
2-(1-Chloroethyl)-5-(2,4-dichlorophenyl)-1,3-oxazole |
1094382-55-4 | 98% | 50mg |
¥3776.00 | 2024-08-09 |
2-(1-chloroethyl)-5-(2,4-dichlorophenyl)-1,3-oxazole 관련 문헌
-
Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
-
Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
-
4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
1094382-55-4 (2-(1-chloroethyl)-5-(2,4-dichlorophenyl)-1,3-oxazole) 관련 제품
- 1361660-24-3(2-Amino-5-(3,4,5-trichlorophenyl)pyridine-3-methanol)
- 1184171-43-4(3-(3-fluorophenoxy)benzoic acid)
- 99985-64-5(propan-2-yl 2-(methylamino)benzoate)
- 2137756-11-5(6-(2,3-Dimethylazetidin-1-yl)pyridine-3-carbaldehyde)
- 344280-08-6(methyl 2-(3-chlorophenyl)-4-oxo-4-phenylbutanoate)
- 88643-47-4(1-(2-chloro-5-methylphenoxy)-3-(propan-2-yl)aminopropan-2-ol)
- 2007915-57-1(benzyl N-(6-chloro-5-fluoropyridin-3-yl)carbamate)
- 2006278-10-8(2-(Bromomethyl)-4-fluoro-5-nitroanisole)
- 1249388-98-4(1-2-bromo-1-(3-methoxypropoxy)ethyl-4-methylbenzene)
- 2034597-08-3(5-methyl-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}-1,2-oxazole-4-carboxamide)
추천 공급업체
Amadis Chemical Company Limited
(CAS:1094382-55-4)2-(1-chloroethyl)-5-(2,4-dichlorophenyl)-1,3-oxazole

순결:99%
재다:1g
가격 ($):461.0